N-(Benzoyloxy)succinimide
Overview
Description
N-(Benzoyloxy)succinimide, also known as benzoic acid N-hydroxysuccinimide ester, is an organic compound with the molecular formula C11H9NO4. It is a white solid that is used in various organic syntheses. This compound is known for its role as an intermediate in the preparation of other chemical compounds, particularly in the field of peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Benzoyloxy)succinimide can be synthesized through the reaction of benzoic acid with N-hydroxysuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(Benzoyloxy)succinimide primarily undergoes substitution reactions. It acts as an acylating agent, transferring the benzoyl group to nucleophiles such as amines and alcohols. This makes it valuable in the synthesis of amides and esters .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide, benzoic acid, dicyclohexylcarbodiimide (DCC)
Conditions: Room temperature, organic solvents like dichloromethane
Major Products: The major products formed from reactions involving this compound include N-benzoyl derivatives of amines and alcohols. These products are often intermediates in the synthesis of more complex molecules .
Scientific Research Applications
N-(Benzoyloxy)succinimide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of peptides and other biologically active compounds.
Biology: In bioconjugation, it is used to modify proteins and peptides, facilitating the study of protein interactions and functions.
Medicine: It plays a role in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(Benzoyloxy)succinimide exerts its effects involves the transfer of the benzoyl group to nucleophiles. This acylation reaction is facilitated by the presence of the N-hydroxysuccinimide moiety, which activates the benzoyl group for nucleophilic attack. The molecular targets are typically amines and alcohols, which react to form amides and esters, respectively .
Comparison with Similar Compounds
N-Hydroxysuccinimide: Used in similar acylation reactions but lacks the benzoyl group.
N-(Benzyloxycarbonyloxy)succinimide: Similar structure but with a benzyloxycarbonyl group instead of a benzoyl group.
Boc-OSu (tert-Butyloxycarbonyl N-hydroxysuccinimide ester): Used in peptide synthesis for protecting amino groups.
Uniqueness: N-(Benzoyloxy)succinimide is unique due to its specific ability to transfer the benzoyl group, making it particularly useful in the synthesis of benzoyl-protected compounds. Its reactivity and stability under mild conditions make it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUOEDOMUOJKOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352011 | |
Record name | BZ-OSU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23405-15-4 | |
Record name | BZ-OSU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dioxopyrrolidin-1-yl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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